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Get Quote

The table below summarizes the core characteristics of Diaplasinin as a Plasminogen Activator Inhibitor-1

(PAI-1) inhibitor.

Property Description
Synonyms PAI-749 [1]
Molecular Weight  501.62 [1]

CAS No.

Primary Target

Reported ICso

Biological
Activity

481631-45-2 [1]
Plasminogen Activator Inhibitor-1 (PAI-1) [1]
295 nM (PAI-1 inhibition) [1]

Antithrombotic efficacy; preserves tPA and uPA activities in the presence of PAI-1

[1]

Key Experimental Findings and Protocols

Diaplasinin has been investigated in specific disease models. The following table outlines its efficacy in a

study on sepsis-induced cardiac dysfunction.
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Study Model Treatment Key Findings Citation

| In Vivo (Mouse model of sepsis) | Cecal Ligation and Puncture (CLP) induced sepsis [2] | Intraperitoneal

injection of Diaplasinin (200 nM or 400 nM) [2] | - Increased survival rate [2]

e Improved cardiac function (enhanced LVEF and LVFS) [2]

¢ Reduced cardiomyocyte apoptosis (lowered Cleaved Caspase-3 expression) [2] | [2] | | In Vitro
(LPS-exposed mouse cardiomyocytes) | Lipopolysaccharide (LPS) induction [2] | Treatment with
Diaplasinin [2] | - Reversed LPS-induced cell apoptosis [2] | [2] |

Detailed Experimental Protocols

The studies referenced above employed the following key methodologies:

¢ In Vivo Sepsis Model (CLP): Mice underwent cecal ligation and puncture to induce sepsis.
Diaplasinin was administered via intraperitoneal injection at 200 nM or 400 nM concentrations daily.
Cardiac function was assessed using echocardiography to measure Left Ventricular Ejection
Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS). Apoptosis was measured by
detecting Cleaved Caspase-3 levels in heart tissues through immunohistochemistry (IHC) and
Western blotting [2].

¢ In Vitro Cardiomyocyte Apoptosis Model: Mouse cardiomyocytes (HL-1 cell line) were exposed to
bacterial lipopolysaccharide (LPS) to induce an inflammatory response and apoptosis. Cell viability
was measured using a Cell Counting Kit-8 (CCK-8) assay, and apoptosis was again evaluated via
Cleaved Caspase-3 expression [2].

¢ Fluorescence Quenching Assay: The binding affinity of Diaplasinin (as PAI-749) to PAI-1 was
measured by its ability to quench the fluorescence of a fluorophore-tagged PAI-1 (PAI-NBD119),
yielding an apparent dissociation constant (Kd) of 254 nM [1].

Comparison with Other PAI-1 Inhibitors

While a direct, comprehensive comparison of Diaplasinin against all other PAI-1 inhibitors is not available

in the searched literature, some context can be provided.

e AZ3976: This is a small molecule PAI-1 inhibitor from a different chemical class. It was identified via
high-throughput screening and functions by accelerating the latency transition of PAI-1 (converting
the active form to an inactive one). Its ICso was reported as 26 uM in a chromogenic assay and 16 pM
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in a plasma clot lysis assay [3]. This mechanism differs from the direct binding and inhibition
suggested for Diaplasinin.

e Other Compounds (e.g., HP129, XR5118): An older comparative study evaluated several PAI-1
inhibitors and found large differences in their potency (e.g., ICso values ranging from 15 uM for HP129
to >1000 uM for XR5118). The study stressed that the relative potency of these compounds is highly
dependent on the assay method used and that they likely act through different mechanisms of
inactivation [4].

e Therapeutic Potential Identification: A recent bioinformatics analysis identified SERPINEL1 (the
gene encoding PAI-1) as a key target in Hypertrophic Cardiomyopathy (HCM). This study shortlisted
several drugs, including Diaplasinin, as promising for targeting this pathology, placing it alongside
other candidates like cetrorelix and tiplasinin [5].

Proposed Signaling Pathway in Sepsis Model

The study on sepsis-induced cardiac dysfunction proposed a signaling pathway through which PAI-1
(Serpinel) inhibition by Diaplasinin exerts its protective effect. The relationship between the key

components is summarized in the following diagram.
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The diagram illustrates that in the studied sepsis model, the proposed mechanism is that sepsis or LPS
exposure activates YAP1, which upregulates Serpinel (PAI-1). Increased PAI-1 then promotes the activation
of caspase-3, a key executor of apoptosis, leading to cardiomyocyte death and cardiac dysfunction.

Diaplasinin acts by inhibiting PAI-1, thereby interrupting this cascade [2].

Conclusion and Research Implications

In summary, the available data positions Diaplasinin as a PAI-1 inhibitor with demonstrated efficacy in
preclinical models of sepsis-induced cardiac dysfunction, where it appears to work by inhibiting a

YAP1/Serpinel/caspase-3 apoptotic pathway.
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For a researcher, the current information highlights several points:

¢ Promising Therapeutic Candidate: Diaplasinin shows clear therapeutic potential in specific
disease models like sepsis and has been identified via bioinformatics as a candidate for
cardiomyopathy [2] [5].

¢ Need for Direct Comparisons: A significant gap exists in the form of head-to-head comparative
studies with other PAI-1 inhibitors across a standardized panel of biochemical and cellular assays.
Future research should focus on such direct comparisons to truly benchmark its performance.

¢ Mechanism Clarification: While its inhibitory action is established, a more detailed structural and
mechanistic understanding of how it interacts with PAI-1, compared to molecules like AZ3976, would
be valuable for drug design [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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